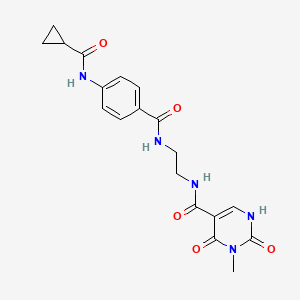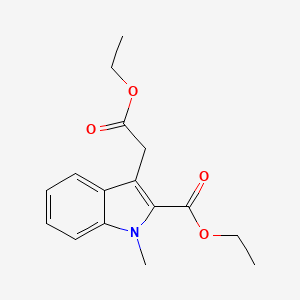
Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been utilized in the creation of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate through intramolecular cyclizations . This compound is also involved in the synthesis of indole derivatives, which are of interest due to their potential biological activities .
Synthesis Analysis
The synthesis of this compound involves the treatment of indol-2(3H)-ones with ethyl chloroformate and triethylamine to yield ethynyl and ethoxy-carbonyloxy derivatives . Another approach includes the reaction of 5-hydroxy-1-methyl-1H-indole with excess ethyl acetoacetate catalyzed by indium(III) chloride, although the structure of the product was later revised based on NMR and MS data . Additionally, ethyl pyrrole-2-carboxylate has been used as a starting material for indole synthesis, leading to various functionalized indoles .
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 1-acetyl-1H-indole-3-carboxylate, has been characterized by planarity in the aromatic ring system and the presence of directional intermolecular interactions in the crystal structure, such as C-H...O interactions and π-π stacking .
Chemical Reactions Analysis
Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate and its derivatives have been shown to undergo various chemical reactions. For instance, they can behave as alkylating agents with nucleophiles like piperidine, with the reaction being sensitive to steric effects . Moreover, the compound has been used to synthesize ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, showcasing high regioselectivity . Reactions with alcohols in the presence of concentrated aqueous HCl have also been reported, leading to 5-alkoxy-2-amino-5-(2-aryl-2-oxoethyl)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acid derivatives .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate are not detailed in the provided papers, related compounds have been studied. For example, the antiviral activity of ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylates and their derivatives against various viruses has been evaluated, although most did not show significant activity . The crystallographic data of similar compounds have provided insights into their molecular conformations and intermolecular interactions .
Applications De Recherche Scientifique
Synthesis of Pyrimido[4,5-b]indoles and Quinoline Derivatives
Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate serves as a precursor in the synthesis of a new series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate. This process involves intramolecular cyclizations, with the formation of the target ring systems facilitated by the preparation of key substrates featuring acyl azide and isocyanate functionalities from a bis(acyl azide) intermediate (Tolga Kaptı, Çağatay Dengiz, & M. Balcı, 2016).
Photophysical Properties for Sensory Applications
A novel 4-aza-indole derivative related to ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate has been investigated for its photophysical properties in different solvents. This compound exhibited reverse solvatochromism and high quantum yield, suggesting potential applications as a labeling agent in bio- or analytical sensors and optoelectronic devices (Ebru Bozkurt & Ş. D. Doğan, 2018).
Alkylation and Amidification Reactions
The compound has been shown to behave as an alkylating reagent with nucleophiles such as piperidine and 2-methylpiperidine. The reaction is sensitive to steric effects and can lead to amidification of the ester function, with the 2-ethoxy group being predominantly attacked. This showcases the compound's versatility in organic synthesis and functionalization reactions (A. Deberly, D. Abenhaim, & J. Bourdais, 1975).
Anticancer Research and Drug Resistance
In anticancer research, derivatives of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate have been studied for their ability to overcome drug resistance in cancer cells. These compounds have been found to synergize with a variety of cancer therapies, suggesting their potential as valuable agents in treating cancers with multiple drug resistance (S. Das et al., 2009).
Transformation into Thiazolo[5,4-c]pyridine Derivatives
The compound has also been transformed into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating its utility as a versatile synthetic intermediate for generating thiazolopyridine derivatives with potential biological activities (A. Albreht et al., 2009).
Propriétés
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)-1-methylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-20-14(18)10-12-11-8-6-7-9-13(11)17(3)15(12)16(19)21-5-2/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMPYFWJOMTTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N(C2=CC=CC=C21)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexan-2-yl]ethanone](/img/structure/B2551991.png)
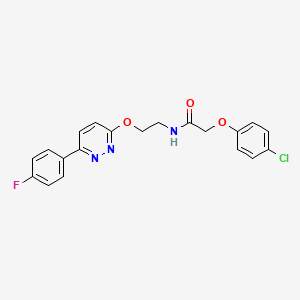
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)
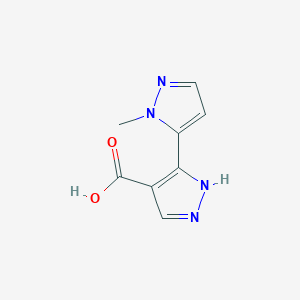

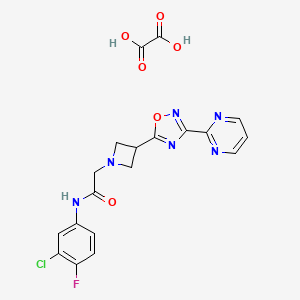
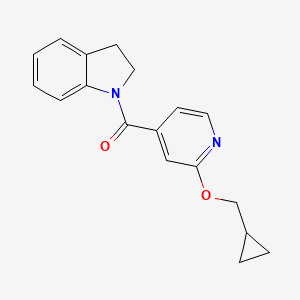
![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)
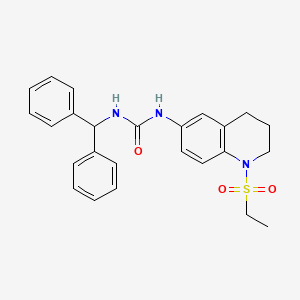
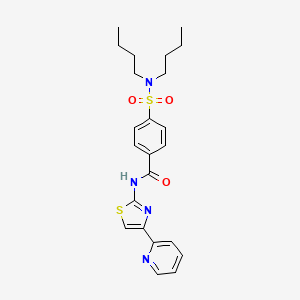
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2552008.png)

![N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2552012.png)
